3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H19N3O3 and a molecular weight of 373.4 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of enamino ketones with appropriate reagents under reflux conditions in pyridine . The reaction conditions are carefully controlled to ensure the formation of the desired pyrido[1,2-a]benzimidazole scaffold
Chemical Reactions Analysis
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzimidazole or pyridine rings .
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may affect other cellular pathways, such as the ERK signaling pathway, contributing to its biological effects .
Comparison with Similar Compounds
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared to other compounds with similar structures and functions:
3,4,5-Trimethoxyphenyl-β-aminopropane: This compound shares the trimethoxyphenyl group and has similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also inhibit tubulin polymerization and have potential anticancer properties.
3-Methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile: This compound has a similar pyrido[1,2-a]benzimidazole structure and is used in similar research applications.
Properties
CAS No. |
730976-61-1 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O3/c1-13-9-18(14-10-19(26-2)21(28-4)20(11-14)27-3)25-17-8-6-5-7-16(17)24-22(25)15(13)12-23/h5-11H,1-4H3 |
InChI Key |
VPNIIAIYBWBECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origin of Product |
United States |
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